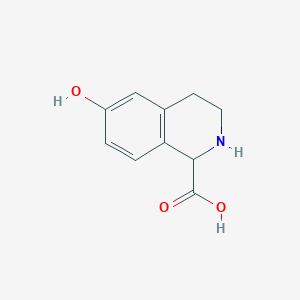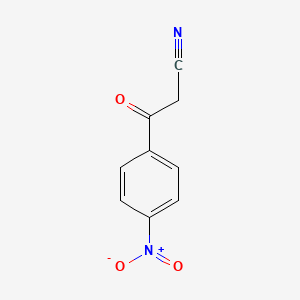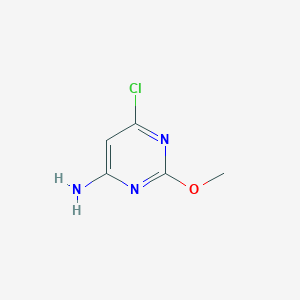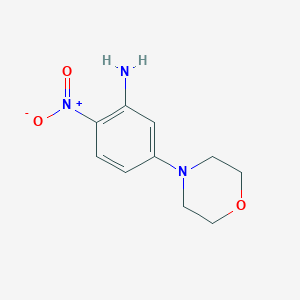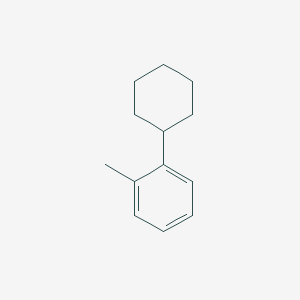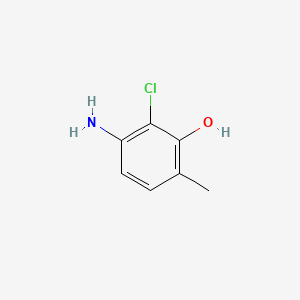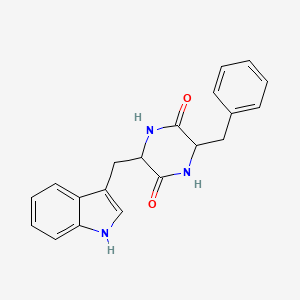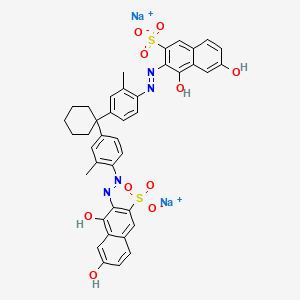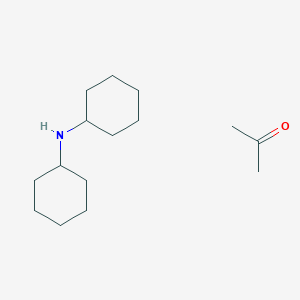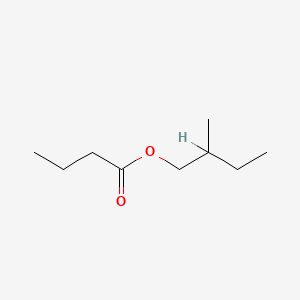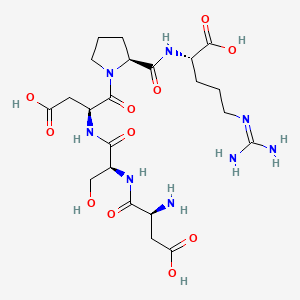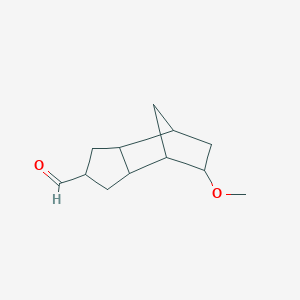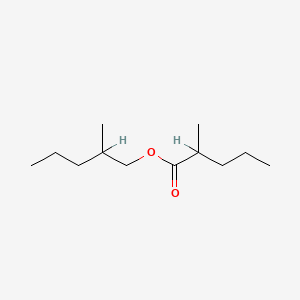
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt” is a chemical compound with the formula (C8H8.C4H2O3.Na)x . It is a polymer that is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (C8H8.C4H2O3.Na)x . This indicates that it is a polymer made up of repeating units of 2,5-Furandione (C4H2O3), ethenylbenzene (C8H8), and sodium (Na).Physical And Chemical Properties Analysis
This compound appears as a solid or liquid . It is insoluble to soluble in water and is stable under normal conditions . The molecular weight is not specified .Aplicaciones Científicas De Investigación
Sodium Sulfonate-Functionalized Polymers
Studies have shown that sodium sulfonate-functionalized polymers, such as poly(ether ether ketone)s, exhibit significant properties such as amorphous structures, increased glass transition temperatures with the content of sodium sulfonate groups, and improved thermal stability and solubility. These polymers are synthesized via aromatic nucleophilic substitution, indicating their potential in high-performance applications due to their thermal and chemical resistivity (Wang, Chen, & Xu, 1998).
Proton Exchange Membranes
Sulfonated poly(phenylene)-block-poly(ethersulfone) polymers have been prepared for use in proton exchange membrane fuel cells. These polymers show stability against nucleophilic attacks, which is crucial for fuel cell operation. The number of sulfonic acid groups, controlled during synthesis, affects the polymer's ion exchange capacity, water uptake, and proton conductivity, essential for their efficiency in fuel cell applications (Jang et al., 2017).
Gas Dehumidification Membranes
Poly(ether ether ketone) with high content of sodium sulfonate groups has been highlighted for its excellent thermal stability, high permeability of water vapor, and selective permeation of water vapor over nitrogen. These characteristics make such polymers suitable as materials for gas dehumidification membranes, indicating their potential in industrial dehydration processes or air conditioning systems (Wang, Li, Chen, & Xu, 1999).
Conductive Polymers
The interaction between single-walled carbon nanotubes and anionic conjugated polyelectrolytes, such as poly[2,5-bis(3-sulfonatopropoxy)-1,4-phenylene-alt-1,4-phenylene) sodium salt, has demonstrated efficient supramolecular polymer−nanotube assembly. These complexes exhibit electrical conductivity, suggesting their utility in creating conductive patterns on surfaces, which could be beneficial for electronic or optoelectronic applications (Cheng et al., 2008).
Safety And Hazards
Direcciones Futuras
This compound is primarily used for research purposes . It’s also used as a film-forming agent, a non-metallic material, and an adhesive . In the polymer industry, it’s used as a film-forming agent and a dispersing agent in paints, inks, and coatings . Its future directions could involve further exploration of these applications and potentially discovering new ones.
Propiedades
Número CAS |
68037-40-1 |
|---|---|
Nombre del producto |
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt |
Fórmula molecular |
C12H10NaO3+ |
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
sodium;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1 |
Clave InChI |
AGYUYWQDVRLUBV-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
SMILES canónico |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Otros números CAS |
68037-40-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



